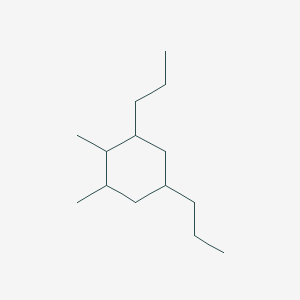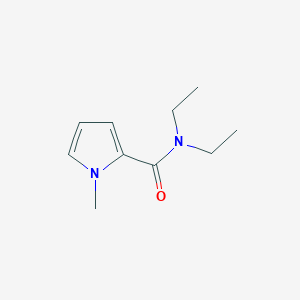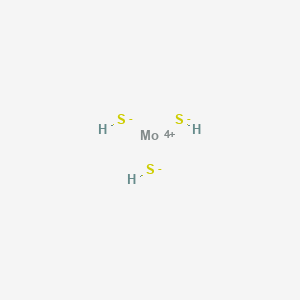![molecular formula C7H10O3 B14236799 2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- CAS No. 214280-53-2](/img/structure/B14236799.png)
2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- is a chemical compound with a unique structure that includes a furanone ring and a hydroxypropenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the base-assisted cyclization of 3-cyanoketones, which allows for the efficient assembly of the desired furanone structure . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification of the compound are achieved through techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furanone ring can be reduced to form a dihydrofuranone.
Substitution: The hydroxypropenyl side chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of dihydrofuranone.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxypropenyl side chain can interact with enzymes and receptors, modulating their activity. The furanone ring can participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifurans: These compounds have a similar furanone structure but differ in their side chains.
Indole derivatives: These compounds share some biological activities with 2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- but have a different core structure.
Pyrrolizine derivatives: These compounds have similar therapeutic applications but differ in their chemical structure.
Uniqueness
2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- is unique due to its specific combination of a furanone ring and a hydroxypropenyl side chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
214280-53-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(5S)-5-[(1S)-1-hydroxyprop-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C7H10O3/c1-2-5(8)6-3-4-7(9)10-6/h2,5-6,8H,1,3-4H2/t5-,6-/m0/s1 |
InChI Key |
AXMGOYPSJGHRKZ-WDSKDSINSA-N |
Isomeric SMILES |
C=C[C@@H]([C@@H]1CCC(=O)O1)O |
Canonical SMILES |
C=CC(C1CCC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


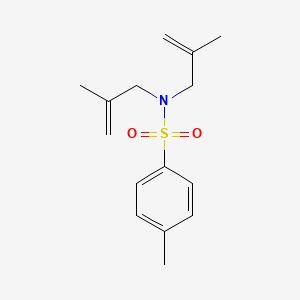
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
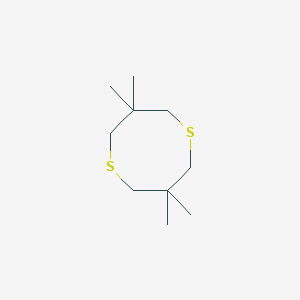
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
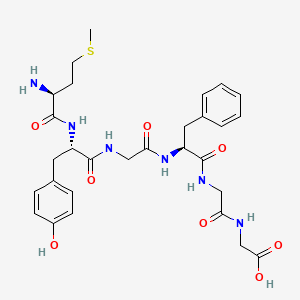
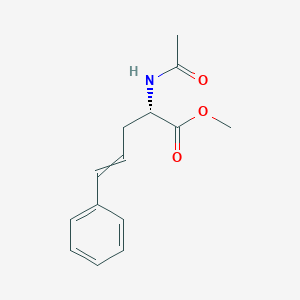
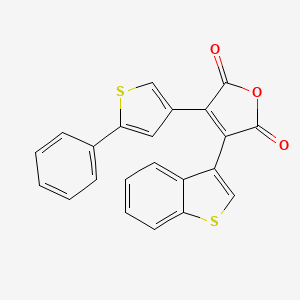
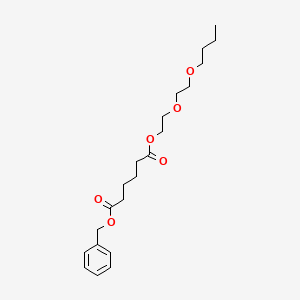
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
